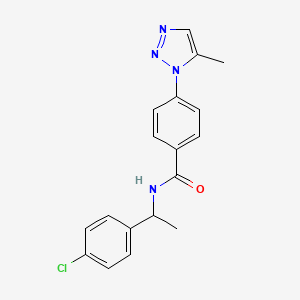![molecular formula C12H15BrO B2544681 [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol CAS No. 2229207-88-7](/img/structure/B2544681.png)
[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol: is an organic compound with the molecular formula C12H15BrO It is characterized by the presence of a brominated aromatic ring attached to a cyclopropylmethanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol typically involves the following steps:
Bromination: The starting material, 2-methylbenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) to yield 3-bromo-2-methylbenzyl alcohol.
Cyclopropanation: The brominated product is then subjected to cyclopropanation using a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a strong base like sodium hydride (NaH) to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Typical reagents include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 or NaOEt in an appropriate solvent like ethanol.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Cyclopropylmethane derivatives.
Substitution: Various substituted aromatic derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropyl and brominated aromatic moieties.
Biology:
Biological Probes: It can be used as a probe to study the interactions of brominated aromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry:
Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism by which [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol exerts its effects involves interactions with specific molecular targets. The brominated aromatic ring can participate in halogen bonding, while the cyclopropyl group can influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
- [1-[(3-Chloro-2-methylphenyl)methyl]cyclopropyl]methanol
- [1-[(3-Fluoro-2-methylphenyl)methyl]cyclopropyl]methanol
- [1-[(3-Iodo-2-methylphenyl)methyl]cyclopropyl]methanol
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) in the aromatic ring can significantly influence the compound’s reactivity, biological activity, and physical properties.
- Unique Features: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is unique due to the specific electronic and steric effects imparted by the bromine atom, which can enhance its interactions with biological targets and its utility in synthetic chemistry.
特性
IUPAC Name |
[1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9-10(3-2-4-11(9)13)7-12(8-14)5-6-12/h2-4,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSJTYWDFRJVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B2544599.png)
![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2544604.png)
![N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2544607.png)
![1-(2-fluoropyridine-4-carbonyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2544609.png)
![6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2544611.png)
![[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B2544612.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2544613.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2544615.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2544617.png)

![Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B2544620.png)

